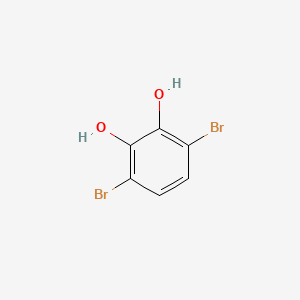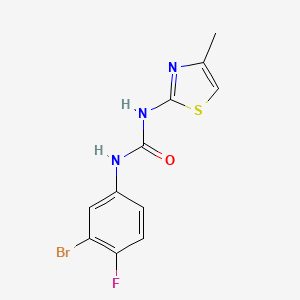
3,6-Dibromobenzene-1,2-diol
Overview
Description
3,6-Dibromobenzene-1,2-diol, also known by its CAS Number 123433-20-5, is a chemical compound with the molecular formula C6H4Br2O2 . It has a molecular weight of 267.9 and is typically a solid in its physical form .
Molecular Structure Analysis
The InChI code for 3,6-Dibromobenzene-1,2-diol is 1S/C6H4Br2O2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,9-10H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
3,6-Dibromobenzene-1,2-diol is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of 1,2-Dibromobenzenes : Efficient methods for synthesizing various 1,2-Dibromobenzene derivatives have been developed. These compounds are valuable precursors in organic transformations, particularly for reactions involving the formation of benzynes (Diemer, Leroux, & Colobert, 2011).
- Electrochemical Applications : Research on the electroreduction behavior of dibromobenzenes, including 1,2-Dibromobenzene, on silver electrodes in the presence of CO2, has revealed insights into their electrochemical properties, indicating potential applications in electrochemistry (Lan et al., 2012).
- Silylation Reactions : The reaction of 1,2-Dibromobenzenes with chlorotrimethylsilane has been studied, showing efficient transformation into bis(trimethylsilyl)benzenes. These reactions demonstrate the synthetic utility of dibromobenzenes in creating functionalized organic compounds (Kitamura et al., 2017).
Structural and Physical Properties
- Melting Point Relations : Studies have compared the melting points of isomeric dibromobenzenes, including structural analysis through X-ray diffraction. These findings contribute to our understanding of molecular symmetry and intermolecular interactions in these compounds (Dziubek & Katrusiak, 2014).
- Molecular Orbitals and UV-Vis Spectra : Theoretical investigations on dibromobenzenes have provided insights into their molecular structures, electronegativity, and UV-visible spectra. These studies are significant for understanding the electronic properties of these molecules (Wang et al., 2013).
Material Science and Semiconductor Research
- Organic Semiconductors : Research has explored the use of dibromobenzene derivatives in synthesizing high-performance semiconductors for organic field-effect transistors. Such applications highlight the role of these compounds in advanced electronic materials (Takimiya et al., 2004).
Catalysis and Ligand Synthesis
- Catalysis in Organic Synthesis : Studies have demonstrated the use of dibromobenzene derivatives in the synthesis of ligands for asymmetric metal catalysis, indicating their utility in facilitating specific chemical reactions (Reetz & Gosberg, 1999).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, and cause serious eye irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing with plenty of water if it comes in contact with skin (P302+P352), and rinsing cautiously with water for several minutes if it gets in the eyes (P305+P351+P338) .
properties
IUPAC Name |
3,6-dibromobenzene-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,9-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPHOXBUDUVEAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibromobenzene-1,2-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride](/img/structure/B6590903.png)
![Dibenzo[b,d]furan-2,8-diyldiboronic acid](/img/structure/B6590915.png)




![6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B6590944.png)

![3,3-dibromo-2,3,7,8,9,10,11,11a-octahydro-1H-[1]benzothieno[2,3-b]cyclohepta[e]pyridine-4,12-dione](/img/structure/B6590963.png)
![5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene]](/img/structure/B6590976.png)

